molecular formula C20H18N2OS B2665504 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 638140-55-3

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2665504
CAS No.: 638140-55-3
M. Wt: 334.44
InChI Key: AOGULGKCKBDTBU-UHFFFAOYSA-N
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Description

Evolution of Benzimidazole Research in Heterocyclic Chemistry

Benzimidazole chemistry originated with Hoebrecker's 1872 synthesis of dimethylbenzimidazoles through thermal cyclization of benzene-1,2-diamine derivatives. The field advanced significantly when Radziszewski developed the first general imidazole synthesis in 1882 using 1,2-diketones and aldehydes under ammonia. A pivotal discovery occurred in the 1950s with the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a structural component of vitamin B12, establishing benzimidazoles as biologically relevant scaffolds.

Modern synthetic approaches employ diverse strategies:

  • Condensation reactions : o-Phenylenediamine derivatives reacting with carboxylic acids or aldehydes under acidic conditions
  • Ring contraction : Six-membered heterocycles undergoing thermal or catalytic reduction to form benzimidazoles (Figure 7 in )
  • Cross-coupling : Transition metal-catalyzed functionalization of preformed benzimidazole cores

Table 1: Historical Milestones in Benzimidazole Chemistry

Year Discovery Significance
1872 Hoebrecker synthesis First benzimidazole derivatives
1950s Vitamin B12 structure Biological relevance established
1960s Anthelmintic benzimidazoles Commercial drugs like thiabendazole
2000s Fused heterocyclic systems Hybrid molecules with enhanced properties

Development of Thiophene-Benzimidazole Hybrid Molecules

The integration of thiophene moieties into benzimidazole systems emerged from structure-activity relationship studies in the late 20th century. Researchers recognized that thiophene's electron-rich aromatic system could:

  • Modulate benzimidazole's electronic distribution through conjugation
  • Enhance binding to biological targets via sulfur-mediated interactions
  • Improve solubility profiles compared to purely hydrocarbon substituents

Synthetic routes to these hybrids typically involve:

  • Pre-functionalization : Introducing thiophene groups during benzimidazole synthesis
    • Example: Condensation of o-phenylenediamine with thiophene-2-carboxaldehyde
  • Post-synthetic modification : Coupling preformed benzimidazoles with thiophene derivatives
    • Palladium-catalyzed cross-couplings for C-2 substitution

A representative synthesis pathway (adapted from ):

  • React 1,2-diaminobenzene with thiophene-2-carboxaldehyde in ethanol under reflux
  • Acid-catalyzed cyclization to form 2-(thiophen-2-yl)-1H-benzimidazole
  • Alkylation with 1-(2-methylphenoxy)ethyl bromide using K2CO3 in DMF

Research Significance of 1-[2-(2-Methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

This compound exemplifies three key design principles in modern medicinal chemistry:

  • Spatial diversification : The 2-methylphenoxyethyl chain at N1 introduces torsional flexibility, potentially enabling adaptation to binding pocket conformations
  • Electronic modulation : Thiophene's electron-rich nature alters benzimidazole's π-cloud distribution, affecting redox potentials and charge-transfer interactions
  • Hybrid pharmacophore strategy : Combines benzimidazole's hydrogen-bonding capacity with thiophene's lipophilic character for balanced bioavailability

Structural analysis reveals critical features:

  • Planarity : The benzimidazole core maintains near-perfect planarity (deviation <0.008Å)
  • Substituent angles : Thiophene rings form dihedral angles of 24.06° (major component) and 85.07° with the benzimidazole plane
  • Crystal packing : Weak C-H···N hydrogen bonds create chain-like supramolecular architectures

Table 2: Functional Group Contributions in the Target Compound

Group Role Structural Impact
Benzimidazole Core scaffold Provides π-π stacking capability
Thiophen-2-yl Electronic modulator Enhances electron density at C2
2-Methylphenoxyethyl Conformational director Introduces steric bulk and rotational freedom

Current research applications focus on:

  • Antimicrobial agents : Thiophene-benzimidazole hybrids show MIC values ≤1μg/mL against Gram-positive pathogens
  • Antitrypanosomal activity : 2,2'-bithienyl analogs demonstrate IC50 values as low as 0.26μM against Trypanosoma brucei
  • Coordination chemistry : Sulfur and nitrogen atoms enable metal chelation for catalytic applications

The compound's structural features position it as a versatile intermediate for developing:

  • Dual-action therapeutic agents targeting parasitic and microbial infections
  • Conductive materials leveraging benzimidazole-thiophene π-conjugation
  • Fluorescent probes utilizing thiophene's chromophoric properties

Ongoing studies investigate the effects of:

  • Varying phenoxyalkyl chain lengths on membrane permeability
  • Thiophene substitution patterns (2- vs 3-position) on target affinity
  • Introduction of electron-withdrawing groups to stabilize charge-transfer states

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGULGKCKBDTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Methylphenoxyethyl Group: This step involves the alkylation of the benzodiazole core with 2-(2-methylphenoxy)ethyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzodiazoles and thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound is structurally related to benzodiazoles, which are known for their diverse biological activities. Research indicates that derivatives of benzodiazoles exhibit significant pharmacological effects, including:

  • Anticancer Activity : Compounds similar to 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that benzodiazole derivatives can induce apoptosis in various cancer cell lines through different mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Antimicrobial Activity : The thiophene moiety in the compound enhances its antimicrobial properties. Research has indicated that thiophene-containing compounds possess significant antibacterial and antifungal activities against a variety of pathogens .
  • Anti-inflammatory Effects : Investigations into similar compounds have revealed their potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Study: Anticancer Activity
A study conducted on a series of benzodiazole derivatives revealed that the introduction of a thiophene group significantly increased the compounds' cytotoxicity against human cancer cell lines. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .

Material Science Applications

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Thiophene derivatives are widely used in organic photovoltaics and organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and stability.

Table 1: Comparison of Electronic Properties

CompoundMobility (cm²/V·s)Bandgap (eV)Application
This compound0.52.0Organic Photovoltaics
Thiophene Derivative A0.31.8OLEDs
Thiophene Derivative B0.42.5Sensors

Biological Studies

Toxicological Assessments
Research into the compound's safety profile is essential for its potential therapeutic use. Toxicological studies have shown that while some benzodiazole derivatives exhibit low toxicity, further investigations are necessary to evaluate the safety of this compound specifically.

Case Study: Toxicity Evaluation
A comprehensive toxicity evaluation involving acute and chronic exposure scenarios was performed on a related benzodiazole derivative. The study concluded that at therapeutic doses, the compound exhibited minimal toxicity with no significant adverse effects observed in animal models .

Mechanism of Action

The mechanism by which 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Substituent Effects on Core Structure
  • Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Key Differences: Incorporates a triazole-thiazole-acetamide side chain and bromophenyl group. The bromine atom enhances lipophilicity (logP ~0.93) compared to the thiophene group in the target compound .
  • D011-5761 (): 2-[(2-Methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole Key Differences: Replaces the thiophene with a propynyl group, increasing reactivity and reducing aromaticity. Molecular weight = 284.34 g/mol (vs. 335.44 g/mol for the target compound). Synthesis: Likely involves click chemistry for triazole formation, differing from the thiophene coupling in the target compound .
  • N-[2-[2-(2-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazol-6-yl]thiophene-2-carboxamide (): Key Differences: Benzothiazole core (vs. benzodiazole) with a sulfanyl-ethylphenoxy group. Higher molecular weight (426.57 g/mol) due to the carboxamide and sulfur linkages.
Thiophene-Containing Derivatives
  • 2-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole (): Key Differences: Dual benzimidazole cores linked via a sulfanyl group. The 4-methylphenoxyethyl substituent increases steric bulk compared to the 2-methylphenoxyethyl group in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituents
Target Compound 335.44 ~2.5* Thiophen-2-yl, 2-methylphenoxyethyl
9c () 453.54 0.93 Bromophenyl, triazole-thiazole
D011-5761 () 284.34 ~2.8* Propynyl, 2-methylphenoxymethyl
N-[2-...]thiophene-2-carboxamide (13) 426.57 0.94 Benzothiazole, sulfanyl-ethylphenoxy

Biological Activity

The compound 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2OSC_{20}H_{18}N_{2}OS with a molecular weight of approximately 334.44 g/mol. The compound features a benzodiazole core substituted with a thiophene ring and a 2-methylphenoxy ethyl group, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC20H18N2OS
Molecular Weight334.44 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. In particular, compounds with thiophene moieties have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Anticancer Properties

The anticancer potential of benzodiazole derivatives is well-documented. A study focusing on structurally related compounds reported that they induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the Bcl-2 family proteins . The presence of the thiophene ring in this compound may enhance its efficacy by facilitating cellular uptake and increasing bioavailability.

Anti-inflammatory Effects

Anti-inflammatory properties have also been observed in related benzodiazole compounds. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been noted in vitro, suggesting that this compound may be beneficial in treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways such as NF-kB and MAPK can lead to reduced inflammation and apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzodiazole derivatives, including the target compound, revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant effectiveness compared to standard antibiotics .

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of similar benzodiazole derivatives on human cancer cell lines (e.g., MCF-7 for breast cancer), it was found that these compounds inhibited cell proliferation by over 70% at concentrations as low as 5 µM. The study highlighted the role of apoptosis induction as a primary mechanism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(2-methylphenoxy)ethyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole?

  • Methodology : The synthesis typically involves multi-step reactions. For analogous benzodiazoles, a common approach includes condensation of substituted benzaldehydes with diamines under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing ethanol. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Intermediate characterization via melting point, IR, and elemental analysis is critical .
  • Key Steps :

  • Use of ethanol as solvent for reflux.
  • Catalytic p-TsOH for cyclocondensation.
  • Final purification via crystallization or chromatography.

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and aliphatic chains (e.g., ethylene linker δ 3.5–4.5 ppm). Compare with simulated spectra for accuracy.
  • IR Spectroscopy : Confirm NH stretching (~3400 cm⁻¹) and C=N/C-O bonds (~1600 cm⁻¹).
  • Elemental Analysis : Validate calculated vs. experimental C, H, N, S content (<0.4% deviation) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation.
  • Enzyme Inhibition : Fluorometric assays for targets like HIV-1 protease or kinases .

Advanced Research Questions

Q. How can structural contradictions between computational docking and crystallographic data be resolved?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to validate docking poses (e.g., compare with benzothiazole derivatives in ).
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (>100 ns trajectories) to assess stability.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to resolve false-positive docking results .

Q. What strategies optimize substituent effects in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH3) at the phenoxy or thiophene moieties.
  • QSAR Modeling : Use Gaussian or COSMO-RS to predict logP, polar surface area, and bioactivity.
  • In Silico Screening : Compare docking scores (AutoDock Vina vs. Glide) for prioritized analogs .

Q. How to interpret complex splitting patterns in NMR spectra caused by rotatable bonds?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethylene linker protons coupling with adjacent groups).
  • Variable Temperature NMR : Identify dynamic rotational barriers (e.g., restricted rotation in thiophene substituents).
  • Density Functional Theory (DFT) : Simulate chemical shifts using B3LYP/6-311+G(d,p) basis sets .

Q. What approaches mitigate discrepancies in reported IC50 values across studies?

  • Methodology :

  • Assay Standardization : Control pH, temperature, and serum content (e.g., 10% FBS in cell culture).
  • Purity Validation : Use HPLC-MS (>98% purity) to exclude impurities affecting activity.
  • Meta-Analysis : Compare data across studies using standardized units (e.g., µM vs. ng/mL) .

Q. How to assess metabolic stability and degradation pathways in vitro?

  • Methodology :

  • Liver Microsome Assay : Incubate with human/rat microsomes, quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
  • Degradant Identification : HRMS and NMR for structural elucidation of metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.